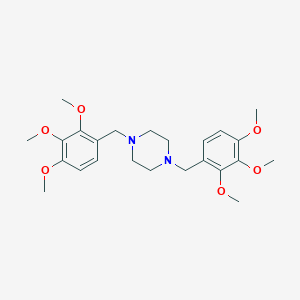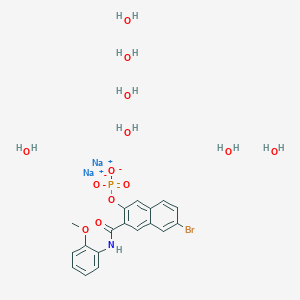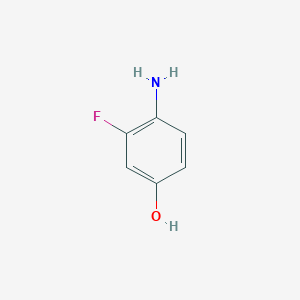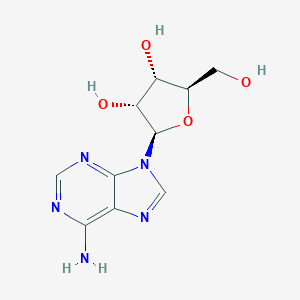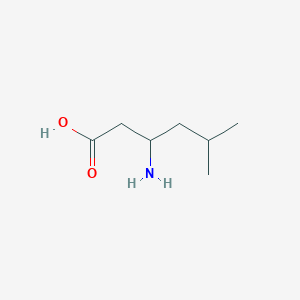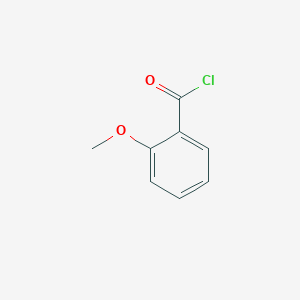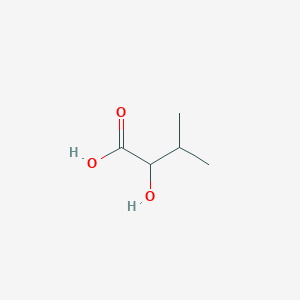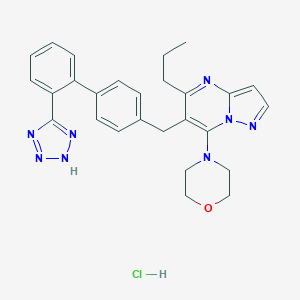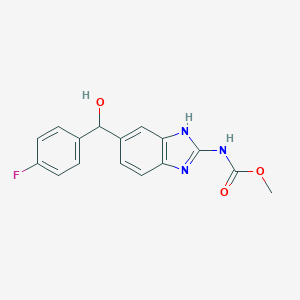![molecular formula C8H11NO2 B140941 Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate CAS No. 127745-59-9](/img/structure/B140941.png)
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, also known as MATHEC, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate is not fully understood, but it is believed to act on several targets in the body. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of a protein called c-Myc, which is involved in cell proliferation and is often overexpressed in cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate reduced inflammation in a mouse model of colitis by inhibiting the production of inflammatory cytokines. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. It has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects may vary depending on the cell type or animal model used in experiments.
Orientations Futures
There are several future directions for research on Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, as well as its potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate and its effects on different cell types and animal models.
Méthodes De Synthèse
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 2,5-dimethylfuran with 1,3-cyclohexadiene in the presence of a catalyst to form 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione. This compound is then reacted with hydrazine to form the intermediate 2,3,5,6-tetramethyl-4-azacyclohexa-2,5-diene-1,4-dione, which is subsequently reacted with methyl chloroformate to yield Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate exhibited antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate had anti-inflammatory effects in a mouse model of inflammatory bowel disease.
Propriétés
Numéro CAS |
127745-59-9 |
|---|---|
Nom du produit |
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
Clé InChI |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
SMILES canonique |
COC(=O)C12CN3CC1C2C3 |
Synonymes |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



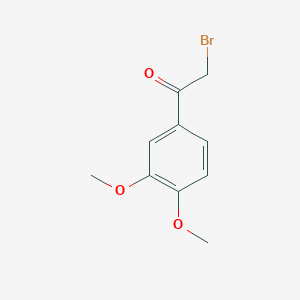
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
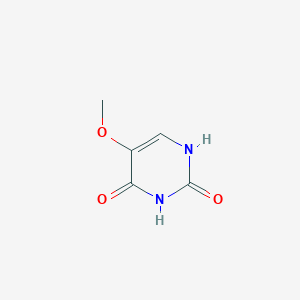
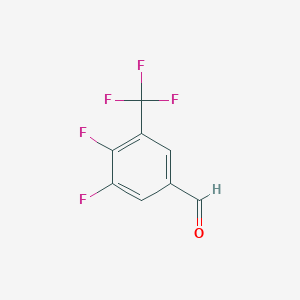
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
